molecular formula C9H11NO5S B2517680 (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate CAS No. 169209-64-7; 84271-78-3

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate

Cat. No.: B2517680
CAS No.: 169209-64-7; 84271-78-3
M. Wt: 245.25
InChI Key: ZRTJVRDXVSDKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-acetylsulfanylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as toluene and may require catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate is unique due to its specific acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-6(11)16-5-4-9(14)15-10-7(12)2-3-8(10)13/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTJVRDXVSDKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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